Ligand Efficiency Advantage of 3-Benzyloxy Substitution in Kinase Inhibitor Design
In the design of crizotinib, a novel 2-amino-5-aryl-3-benzyloxypyridine series was created to replace a 2,6-dichlorophenyl group. The 3-benzyloxy group was shown to reach into the same hydrophobic pocket via a more direct vector, resulting in improved ligand efficiency (LE) compared to the original scaffold [1]. The optimization of related fragments, such as 2-amino-3-benzyloxypyridine, demonstrated an IC50 of 1.3 mM against p38α MAP kinase, serving as a starting point for further elaboration [2].
| Evidence Dimension | Ligand Efficiency (LE) and Binding Vector |
|---|---|
| Target Compound Data | 3-Benzyloxy group provides a more direct vector and improved ligand efficiency in c-MET/ALK kinase binding pocket. |
| Comparator Or Baseline | 2,6-Dichlorophenyl group (original scaffold). Fragment analog: 2-amino-3-benzyloxypyridine, IC50 = 1.3 mM vs. p38α. |
| Quantified Difference | Not directly quantified for the exact compound, but the structural motif is validated as superior for this pocket. Fragment baseline: IC50 = 1.3 mM. |
| Conditions | c-MET and ALK kinase inhibition assays; p38α MAP kinase inhibition assay. |
Why This Matters
For medicinal chemistry programs targeting kinases, the 3-benzyloxypyridine motif offers a validated, efficient starting point for optimization, reducing the number of synthetic iterations required to achieve potency.
- [1] Cui, J. J., et al. (2011). Structure based drug design of crizotinib... Journal of Medicinal Chemistry, 54(18), 6342-6363. View Source
- [2] Gill, A. L., Frederickson, M., Cleasby, A., Woodhead, S. J., Carr, M. G., Woodhead, A. J., ... & Jhoti, H. (2005). Identification of novel p38alpha MAP kinase inhibitors using fragment-based lead generation. Journal of Medicinal Chemistry, 48(2), 414-426. View Source
